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molecular formula C14H19NO4 B8658340 4-(2,2-Diethoxyethyl)-1,4-benzoxazin-3-one

4-(2,2-Diethoxyethyl)-1,4-benzoxazin-3-one

Cat. No. B8658340
M. Wt: 265.30 g/mol
InChI Key: WXXHUYRWFPBFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416138B2

Procedure details

Dissolve 4-(2,2-diethoxyethyl)-1,4-benzoxazin-3-one (710 mg, 2.68 mmol) in THF (5.35 mL) and add aqueous HCl (3 M, 3.57 mL, 10.7 mmol). Stir at ambient temperature for 7 hours. Remove the organic solvent using a stream of nitrogen gas, and extract the aqueous residue with EtOAc. Combine the organic extracts; wash with water and saturated aqueous NaHCO3; and dry over Na2SO4. Filter and remove the solvents from the filtrate under reduced pressure to provide the title compound as a white solid (490 mg, 89.07%). MS (m/z): 192 (M+1).
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
5.35 mL
Type
solvent
Reaction Step One
Name
Quantity
3.57 mL
Type
reactant
Reaction Step Two
Yield
89.07%

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][N:6]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[O:9][CH2:8][C:7]1=[O:16])C.Cl>C1COCC1>[O:16]=[C:7]1[N:6]([CH2:5][CH:4]=[O:3])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[O:9][CH2:8]1

Inputs

Step One
Name
Quantity
710 mg
Type
reactant
Smiles
C(C)OC(CN1C(COC2=C1C=CC=C2)=O)OCC
Name
Quantity
5.35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.57 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at ambient temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the organic solvent
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous residue with EtOAc
WASH
Type
WASH
Details
wash with water and saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
remove the solvents from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O=C1COC2=C(N1CC=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 89.07%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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